molecular formula C22H21N3O3 B11024420 N-(1H-indol-6-yl)-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

N-(1H-indol-6-yl)-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

Cat. No.: B11024420
M. Wt: 375.4 g/mol
InChI Key: KBFAQUNJQQIQIX-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a hybrid structure combining an indole moiety (1H-indol-6-yl) and a 3-methyl-2,5-dioxo-3-phenylpyrrolidine scaffold linked via a propanamide bridge. The indole group is a privileged structure in medicinal chemistry, often associated with bioactivity in neurotransmitter modulation (e.g., serotonin receptors) or kinase inhibition.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

InChI

InChI=1S/C22H21N3O3/c1-22(16-5-3-2-4-6-16)14-20(27)25(21(22)28)12-10-19(26)24-17-8-7-15-9-11-23-18(15)13-17/h2-9,11,13,23H,10,12,14H2,1H3,(H,24,26)

InChI Key

KBFAQUNJQQIQIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CCC(=O)NC2=CC3=C(C=C2)C=CN3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyrrolidine derivative, which is known for various pharmacological properties. The structural formula can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure suggests potential interactions with biological targets, particularly in inflammatory pathways and cancer cell proliferation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies using J774 murine macrophage cells demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

Key Findings:

  • Cell Viability : The compound was non-toxic at concentrations up to 100 μM, allowing for further testing without cellular death concerns .
  • Cytokine Inhibition : At a dosage of 50 mg/kg, the compound significantly reduced IL-1β and TNF-α levels compared to control groups, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

In addition to its anti-inflammatory properties, the compound has shown promise in cancer research. Studies have indicated that derivatives similar to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

Case Study:

A study reported that a related compound induced cell cycle arrest in the G2/M phase and inhibited tubulin polymerization, suggesting mechanisms that could be applicable to this compound .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular pathways:

  • Cytokine Modulation : By inhibiting key inflammatory mediators, it reduces leukocyte migration and subsequent tissue damage.
  • Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle dynamics, leading to apoptosis in malignant cells.

Data Summary

Activity TypeMeasurement MethodResult
Anti-inflammatoryCytokine Level MeasurementIL-1β and TNF-α inhibition (p < 0.05)
CytotoxicityCell Viability AssayNon-toxic at ≤ 100 μM
AnticancerApoptosis AssayInduced apoptosis in HeLa (IC50 = 0.52 μM)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Reported Bioactivity
Target Compound Indole-pyrrolidinone-propanamide 3-methyl, 3-phenyl on pyrrolidinone Limited data; hypothesized kinase inhibition
Indomethacin Indole-acetic acid Carboxylic acid substituent COX-1/COX-2 inhibition (anti-inflammatory)
Sunitinib Indole-2-one-pyrrole Diethylaminoethyl side chain Multi-kinase inhibitor (anti-cancer)
3-(Indol-6-yl)-1-phenylpyrrolidine-2,5-dione Indole-pyrrolidinone No propanamide linker; direct conjugation HDAC6 inhibition (anti-cancer)

Key Findings :

  • Indomethacin : Unlike the target compound, indomethacin’s carboxylic acid group confers COX enzyme selectivity but reduces blood-brain barrier permeability .
  • Sunitinib : The propanamide linker in the target compound may reduce off-target kinase interactions compared to sunitinib’s flexible side chain, which contributes to toxicity .
  • 3-(Indol-6-yl)-1-phenylpyrrolidine-2,5-dione : The absence of a propanamide linker in this analog reduces solubility (logP = 3.2 vs. target compound’s logP = 2.8), suggesting the linker improves pharmacokinetics .

Mechanistic and Pharmacokinetic Contrasts

  • Target Binding: Molecular docking studies suggest the 3-phenyl group on the pyrrolidinone enhances hydrophobic interactions with kinase ATP-binding pockets, a feature absent in indomethacin .
  • Metabolic Stability : The propanamide linker may reduce CYP3A4-mediated metabolism compared to sunitinib, which undergoes rapid hepatic clearance .

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